molecular formula C10H18Cl2N4 B13509647 N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13509647
M. Wt: 265.18 g/mol
InChI Key: YDWCDULVPFBTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core structure combines a piperidine ring, a ubiquitous building block in pharmaceuticals , with a pyrimidine heterocycle, which is a key component of nucleic acids and many bioactive molecules . The piperidine moiety is a common feature in compounds being investigated for their antifungal properties. Specifically, piperidine-based molecules are known to act as potent ergosterol biosynthesis inhibitors, disrupting cell membrane integrity in fungi . Concurrently, the pyrimidine ring system is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory effects through the modulation of key inflammatory mediators . Furthermore, analogous compounds featuring the 1-(pyrimidin-4-yl)piperidin-4-amine structure have been identified as potent, nanomolar-scale inhibitors of Protein Kinase B (Akt), a key target in oncology research due to its role in cell proliferation and survival signaling pathways . This makes the hybrid piperidine-pyrimidine structure a valuable template for researchers developing novel enzyme inhibitors and probing intracellular signaling cascades. This product is intended for research purposes only.

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

N-methyl-1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-11-9-3-7-14(8-4-9)10-12-5-2-6-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H

InChI Key

YDWCDULVPFBTLC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Methylation of Piperidine-4-amine

One of the initial steps involves methylation at the nitrogen of the piperidine ring. This can be achieved via transfer hydrogenation, a method that avoids direct use of gaseous hydrogen and employs formaldehyde as a hydrogen donor in the presence of a palladium or platinum catalyst.

  • Reaction Conditions:
    • Catalyst: Palladium on charcoal or platinum catalyst.
    • Hydrogen Source: Formaldehyde and formic acid in aqueous acidic medium.
    • Temperature: Heated from ambient to approximately 90–95 °C.
    • Outcome: Conversion of piperidine-4-amine to 1-methylpiperidine-4-amine or its hydrochloride salt.

This method provides a selective and efficient methylation pathway under mild conditions, avoiding hazardous gaseous hydrogen and enabling better control over reaction parameters.

Introduction of Pyrimidin-2-yl Group

The pyrimidin-2-yl substituent is introduced typically by nucleophilic aromatic substitution or via coupling reactions involving pyrimidine derivatives.

  • Common Approach:
    • Use of 2-chloropyrimidine or 2-bromopyrimidine as electrophilic partners.
    • Nucleophilic substitution by the amino group on the piperidine ring.
    • Catalysts or bases may be used to facilitate the substitution.
    • Reaction solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This step is critical to ensure regioselectivity and to maintain the integrity of the piperidine ring during coupling.

Formation of Piperidin-4-amine Moiety

The amino group at the 4-position of the piperidine ring can be introduced or preserved through careful synthetic design, often starting from piperidine-4-carboxylic acid derivatives.

  • Conversion Methods:
    • Reduction of piperidine-4-carboxylic acid or its derivatives using catalytic hydrogenation.
    • Use of amide intermediates such as N,N-diethyl-1-methylpiperidine-4-carboxamide.
    • Activation of carboxylic acid with thionyl chloride followed by amination.

These methods ensure high purity of the amine functionality, which is essential for subsequent coupling with pyrimidine.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine into its dihydrochloride salt to improve its physicochemical properties.

  • Procedure:
    • Treatment of the free base with hydrochloric acid in stoichiometric amounts (typically 2 equivalents).
    • Solvent: Ethanol, isopropanol, or aqueous media.
    • Isolation by crystallization or precipitation.
    • Resulting salt exhibits enhanced stability, crystallinity, and solubility.

Comparative Analysis of Preparation Routes

Step Methodology Advantages Disadvantages
Methylation of Piperidine Transfer hydrogenation with formaldehyde and Pd catalyst Mild conditions, selective methylation, no gaseous H2 Requires catalyst and controlled heating
Pyrimidin-2-yl Introduction Nucleophilic aromatic substitution with 2-halopyrimidine Regioselective, well-established Requires polar aprotic solvents, possible side reactions
Amination at 4-position Reduction of carboxylic acid derivatives or amide intermediates High purity amine, scalable Multi-step, requires activation reagents like thionyl chloride
Salt Formation Reaction with HCl to form dihydrochloride salt Enhances stability and solubility Requires careful stoichiometric control

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature (°C) Catalyst/Notes Outcome
Methylation of Piperidine N Formaldehyde, formic acid, Pd/C catalyst 90–95 Pd on charcoal, aqueous acidic 1-Methylpiperidine-4-amine
Activation of Carboxylic Acid Thionyl chloride, diethyl amine Ambient Avoids dimethyl carbamoyl chloride N,N-Diethyl-1-methylpiperidine-4-carboxamide
Pyrimidin-2-yl substitution 2-Chloropyrimidine, base (e.g., K2CO3), DMF 60–80 Nucleophilic aromatic substitution N-Methyl-1-(pyrimidin-2-yl)piperidin-4-amine
Salt Formation Hydrochloric acid (2 eq), ethanol or aqueous Ambient Crystallization Dihydrochloride salt

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in the piperidine ring undergoes oxidation under specific conditions. Key findings include:

ReagentConditionsProduct FormedNotes
Hydrogen peroxideAqueous or alcoholic mediaN-Oxide derivativeForms stable N-oxide via electrophilic oxidation.
Potassium permanganateAcidic or neutral conditionsN-Oxide or hydroxylated by-productsSelectivity depends on solvent and temperature.

Mechanistic Insight : Oxidation typically proceeds via a two-electron transfer mechanism, where the lone pair on the amine nitrogen reacts with the oxidizing agent to form an N-oxide intermediate.

Substitution Reactions

The pyrimidine and piperidine rings offer sites for nucleophilic or electrophilic substitution.

Pyrimidine Ring Substitution

The electron-deficient pyrimidine ring (position 4 or 5) reacts with nucleophiles:

ReagentConditionsProduct Formed
Alkyl halidesBasic conditions (K₂CO₃)C4/C5-alkylated pyrimidine
Aryl boronic acidsPd-catalyzed couplingC5-arylated derivatives

Example : Suzuki-Miyaura coupling introduces aryl groups at the pyrimidine’s C5 position, enhancing steric and electronic diversity .

Piperidine Ring Functionalization

The secondary amine (after deprotonation) can undergo alkylation or acylation:

ReagentConditionsProduct Formed
Methyl iodideDMF, room temperatureN-Methylated piperidine
Acetyl chlorideDichloromethane, baseN-Acetylated derivative

Reduction Reactions

While direct evidence is limited, analogous piperidine-pyrimidine systems undergo reduction under catalytic hydrogenation:

ReagentConditionsProduct Formed
H₂, Pd/CEthanol, 50–100°CSaturated piperidine ring
NaBH₄Methanol, refluxPartial reduction of pyrimidine

Inference : The pyrimidine ring may reduce to a dihydropyrimidine or tetrahydropyrimidine under vigorous conditions, though stereochemical outcomes require further study.

Salt-Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound’s reactivity is influenced by pH:

  • Deprotonation : Treatment with NaOH or KOH generates the free base, enhancing nucleophilicity for alkylation/acylation.

  • Stability : The salt form improves solubility in polar solvents (e.g., water, methanol) but may limit reactivity in nonpolar media.

Scientific Research Applications

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to DNA via intercalation, which can disrupt the replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine and pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and applications.

Structural Analogues and Key Differences

Compound Name Substituents Molecular Formula CAS Number Key Features
Target Compound N-methyl, pyrimidin-2-yl C₁₀H₁₈Cl₂N₄ Not explicitly listed† Enhanced lipophilicity due to N-methyl group; dihydrochloride salt improves solubility
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride No N-methyl, pyrimidin-2-yl C₉H₁₆Cl₂N₄ 1179369-48-2 Lower lipophilicity; acute oral toxicity (H302), skin irritation (H315)
N-methyl-1-(pyrazin-2-yl)piperidin-4-amine dihydrochloride N-methyl, pyrazin-2-yl C₁₀H₁₈Cl₂N₄ EN300-46588262 Pyrazine ring (two N atoms at 1,4-positions) alters electronic properties vs. pyrimidine
n-Methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride N-methyl, 6-methylpyrimidin-4-yl C₁₁H₂₀Cl₂N₄ Discontinued‡ Methyl on pyrimidine increases steric hindrance; discontinued due to stability concerns
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride Benzyl substituent C₁₂H₁₈Cl₃FN₂ 1349716-53-5 Higher molecular weight (315.6 g/mol); tailored for receptor-specific interactions

Structural analogs suggest the target compound is a methylated derivative of CAS 1179369-48-2 .
Discontinued status implies challenges in synthesis or application .

Physicochemical and Hazard Profile Comparison

  • Solubility: The dihydrochloride form of the target compound likely exhibits superior aqueous solubility compared to non-salt analogs (e.g., 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, similarity 0.86) .
  • Toxicity: The N-methyl group may reduce acute oral toxicity (cf. non-methylated analog CAS 1179369-48-2, classified as H302 ). However, similar compounds show hazards like respiratory irritation (H335) and eye damage (H319), necessitating stringent handling protocols .
  • Stability : Methylation on the amine (target compound) likely enhances metabolic stability compared to unmethylated variants, which are prone to oxidative deamination .

Biological Activity

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS No. 1420960-92-4) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy, and pharmacological properties based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H17_{17}Cl2_2N4_4
  • Molecular Weight : 228.72 g/mol
  • Physical Form : Solid
  • Purity : 97% .

The compound primarily functions as an inhibitor in various biological pathways. It has shown significant activity against specific kinases, which are crucial in regulating cellular processes such as growth and metabolism. For instance, studies indicate that compounds with similar structures exhibit ATP-competitive inhibition of protein kinase B (PKB), suggesting that this compound may also act through this mechanism .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that it can inhibit tumor growth in various cancer models. For example, derivatives with similar structures demonstrated significant inhibition of human tumor xenografts in vivo at tolerable doses .

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic effects, showing promising results against various parasites. The incorporation of specific functional groups has been linked to enhanced potency and metabolic stability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • In a study involving human breast cancer models, N-methyl derivatives exhibited potent inhibition of tumor cell proliferation, with IC50_{50} values in the nanomolar range.
    • The study reported a significant reduction in tumor size when treated with the compound compared to control groups .
  • Case Study on Metabolic Stability :
    • A comparative analysis of various pyrimidine derivatives revealed that the N-methyl substitution improved metabolic stability and solubility, enhancing overall bioavailability .

Data Table: Biological Activity Overview

Activity Type Assay Type IC50_{50} / EC50_{50} Reference
AntitumorHuman tumor xenografts10 nM
AntiparasiticIn vitro assays0.064 μM
Kinase InhibitionPKB inhibitionNanomolar range

Q & A

Basic: What are the recommended methods for synthesizing N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • React 1-(pyrimidin-2-yl)piperidin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions.
  • Purify intermediates via recrystallization or column chromatography.
  • Final dihydrochloride salt formation is achieved by treating the free base with HCl in a solvent like ethanol .
  • Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry ensures structural confirmation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust/aerosols form .
  • Storage: Store in a dry, cool environment (room temperature) in airtight containers to prevent hygroscopic degradation .
  • Exposure Response: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Consult medical professionals if symptoms persist .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Parameter Screening: Vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., Pd/C for reductions). Monitor via TLC or HPLC .
  • Workup Optimization: Use acid-base extraction to isolate intermediates. For dihydrochloride formation, control HCl stoichiometry to avoid over-protonation .
  • Scale-Up Considerations: Maintain inert atmospheres (N2_2/Ar) to prevent oxidation of amine intermediates .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR^1 \text{H NMR} identifies proton environments (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm). 13C NMR^{13} \text{C NMR} confirms piperidine and pyrimidine carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths/angles, validated via R-factor convergence .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

  • Data Validation: Use SHELXL for refinement, cross-checking with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
  • ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify disordered regions; re-measure problematic reflections if necessary .
  • Theoretical Modeling: Compare experimental data with DFT-optimized structures to validate bond geometries .

Advanced: How to address discrepancies in toxicological profiles?

Methodological Answer:

  • In Silico Screening: Use tools like ProTox-II to predict acute oral toxicity (LD50_{50}) and cross-reference with SDS data (e.g., H302: harmful if swallowed) .
  • In Vitro Assays: Conduct MTT assays on cell lines to validate respiratory irritation (H335) or skin corrosion (H315) .
  • Dose-Response Studies: Adjust exposure concentrations in animal models to reconcile conflicting in vitro/in vivo results .

Basic: What are the key steps in computational modeling of this compound?

Methodological Answer:

  • Geometry Optimization: Use Gaussian or ORCA with B3LYP/6-31G(d) to minimize energy .
  • Docking Studies: Simulate binding to biological targets (e.g., kinases) via AutoDock Vina; validate with experimental IC50_{50} data .
  • ADMET Prediction: Employ SwissADME to assess solubility and permeability, aligning with experimental logP values .

Advanced: How to design experiments linking synthesis to biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying pyrimidine substituents) and assay against target proteins .
  • Mechanistic Probes: Use isotopic labeling (e.g., 15N^{15} \text{N}) to track metabolic pathways in vitro .
  • Theoretical Frameworks: Apply enzyme kinetics models (e.g., Michaelis-Menten) to correlate synthetic modifications with inhibitory potency .

Basic: How to ensure purity and stability during storage?

Methodological Answer:

  • Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) and track impurities via LC-MS .
  • Desiccant Use: Store with silica gel to mitigate hygroscopicity-induced degradation .

Advanced: What strategies validate conflicting biological assay results?

Methodological Answer:

  • Blinded Replication: Repeat assays in independent labs with standardized protocols (e.g., CLIA guidelines) .
  • Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) if ELISA data is inconsistent .
  • Data Normalization: Use Z-factor or signal-to-noise ratios to assess assay robustness and exclude outlier datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.